molecular formula C11H13BrO3 B1378532 3-(4-Bromophenoxy)propyl acetate CAS No. 1582770-05-5

3-(4-Bromophenoxy)propyl acetate

Cat. No.: B1378532
CAS No.: 1582770-05-5
M. Wt: 273.12 g/mol
InChI Key: DBEXGNOIGKXIDC-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)propyl acetate (IUPAC name: 3-(4-bromophenoxy)propyl acetate; molecular formula: C₁₁H₁₃BrO₃, molecular weight: 287.16 g/mol) is an organobromine compound featuring a propyl acetate backbone substituted with a 4-bromophenoxy group. It is primarily utilized as a pharmaceutical intermediate and in organic synthesis, as evidenced by its inclusion in specialty chemical catalogs (e.g., AK Scientific product code AMTH107) .

Properties

IUPAC Name

3-(4-bromophenoxy)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-9(13)14-7-2-8-15-11-5-3-10(12)4-6-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEXGNOIGKXIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)propyl acetate typically involves the reaction of 4-bromophenol with 3-chloropropyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 3-(4-Bromophenoxy)propyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)propyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenoxy)propyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(4-bromophenoxy)propyl acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Findings References
3-(4-Bromophenoxy)propyl acetate C₁₁H₁₃BrO₃ 287.16 Bromophenoxy group, propyl acetate Pharmaceutical intermediate; listed in specialty chemical catalogs
3-(Methylthio)propyl acetate C₆H₁₀O₂S 146.20 Methylthio group, propyl acetate Dominant sulfur flavor compound in melons; contributes to fruit aroma
3-(Octadecyloxy)propyl ester C₂₃H₄₆O₃ 370.61 Long alkyl chain (C18), propyl ester Detected in plant callus extracts; potential role in lipid metabolism
3-[2-(1-Azulyl)ethoxy]propyl acetate (6) C₁₈H₂₂O₃ 298.37 Azulene moiety, ethoxypropyl acetate Synthesized via TMO-mediated reaction; lower yield (9%) due to competing pathways
3-(4-Bromophenoxy)-4-oxo-4H-chromen-7-yl acetate C₁₇H₁₁BrO₅ 375.17 Chromenone ring, bromophenoxy, acetate Medicinal chemistry applications (exact role under investigation)
Thiopropazate (Perphenazine acetate) C₂₃H₂₇ClN₃O₃S 475.00 Phenothiazine, piperazine, acetate Antipsychotic drug; inhibits dopamine receptors
Compound 3 () C₂₀H₂₂O₇ 390.39* Dihydrobenzofuran, hydroxyl/methoxy groups Exhibited PLA2 inhibition potential; tested for antivenom activity

Note: Molecular weight calculated based on formula provided in .

Key Research Findings and Contrasts

Synthetic Efficiency: 3-(4-Bromophenoxy)propyl acetate is commercially available, suggesting optimized industrial-scale synthesis . In contrast, 3-[2-(1-azulyl)ethoxy]propyl acetate (6) is synthesized in low yields (9%) due to competing formation of oligomers like compound 7, highlighting challenges in controlling nucleophilic substitution pathways .

Biological Activity: Compound 3 (), which shares a propyl acetate backbone but incorporates a dihydrobenzofuran ring, demonstrated significant inhibition of phospholipase A2 (PLA2), a key enzyme in snake venom toxicity . This contrasts with 3-(4-bromophenoxy)propyl acetate, whose pharmacological profile remains less explored.

Applications in Natural Products :

  • 3-(Methylthio)propyl acetate is a natural flavor compound in melons, whereas 3-(octadecyloxy)propyl ester is enriched in plant callus extracts, suggesting divergent roles in ecology versus synthetic chemistry .

Pharmaceutical Relevance: Thiopropazate, a phenothiazine derivative with a propyl acetate group, is used clinically as an antipsychotic, underscoring the versatility of the propyl acetate motif in drug design .

Biological Activity

3-(4-Bromophenoxy)propyl acetate is an organic compound that has garnered attention due to its potential biological activities. It is characterized by the presence of a bromophenoxy group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H13_{13}BrO3_3
  • CAS Number : 1582770-05-5
  • Molecular Weight : 285.12 g/mol

The compound features a brominated phenyl ring attached to a propyl acetate moiety, which may enhance its lipophilicity and facilitate membrane permeability.

The biological activity of 3-(4-Bromophenoxy)propyl acetate is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can act on cellular receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

Research has indicated that 3-(4-Bromophenoxy)propyl acetate exhibits antimicrobial properties against a range of pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. The results demonstrated that 3-(4-Bromophenoxy)propyl acetate has selective cytotoxic effects:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate its potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including 3-(4-Bromophenoxy)propyl acetate. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
  • Cytotoxicity in Cancer Research : In another study focusing on the cytotoxic effects of halogenated compounds on cancer cells, 3-(4-Bromophenoxy)propyl acetate was found to induce apoptosis in HeLa cells through the activation of caspase pathways . This mechanism highlights its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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